molecular formula C11H17NO4S B2753945 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanesulfonamide CAS No. 1788530-76-6

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanesulfonamide

Cat. No. B2753945
CAS RN: 1788530-76-6
M. Wt: 259.32
InChI Key: FOJLGQSLDJZKPY-UHFFFAOYSA-N
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Description

“N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanesulfonamide” is a chemical compound that is not widely documented in the literature. It is a derivative of furan, which is a heterocyclic compound . Furan derivatives are known to have various applications in the field of chemistry, biology, medicine, and materials science .

Scientific Research Applications

Lewis Acid Catalyzed Annulations

The use of Lewis acid, specifically Sc(OTf)3, catalyzes the (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides with high diastereoselectivity. This method is significant for the synthesis of 2,3-substituted cyclopentanones, a structural motif common in various natural products and pharmaceuticals (Mackay et al., 2014).

Cyclopropenations and Furan Derivatives

Research also highlights Rh(II)-catalyzed cyclopropenations of ynamides, facilitating the synthesis of highly substituted 2-amido-furans. This process represents a novel [3 + 2] cycloaddition, emphasizing the versatility of cyclopropane derivatives in constructing complex furan frameworks with potential applications in medicinal chemistry (Li & Hsung, 2009).

Metal-catalyzed Reactions with Furan

The metal-catalyzed reactions involving furan and alkyl α-diazomethanesulfonate or α-diazomethanephosphonate lead to the synthesis of ω-acyl-substituted sulfono- and phosphonobutadienes, as well as exo-cyclopropane derivatives. This research provides a concise synthetic route to these compounds, which could be crucial for the development of novel organic materials and pharmaceuticals (Marinozzi et al., 2009).

Catalytic Reduction of Biomass-Derived Compounds

Studies on the catalytic reduction of furanic compounds, like furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts demonstrate the conversion of these biomass-derived chemicals into valuable industrial chemicals and fuels. This research highlights the potential of furanic compounds in sustainable chemistry and biofuel production (Nakagawa et al., 2013).

Copper/Silver-mediated Cascade Reactions

The copper/silver-mediated cascade reactions for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates underscore the efficiency of metal catalysis in forming complex furan derivatives, showcasing the versatility of furan compounds in organic synthesis (Hongshuang Li & Gang Liu, 2014).

Future Directions

The future directions for the study of “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanesulfonamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the diverse applications of furan derivatives, this compound could potentially be used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Mechanism of Action

Target of Action

Furan derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for microbial growth and survival.

Mode of Action

Furan derivatives are known to interact with their targets, leading to inhibition of essential biological processes, which could result in the death of the microorganism .

Biochemical Pathways

Given the antimicrobial activity of furan derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microorganisms, leading to their death.

Result of Action

Based on the reported antimicrobial activity of furan derivatives , it can be inferred that the compound may lead to the death of microorganisms.

properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-11(13,7-9-3-2-6-16-9)8-12-17(14,15)10-4-5-10/h2-3,6,10,12-13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJLGQSLDJZKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide

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